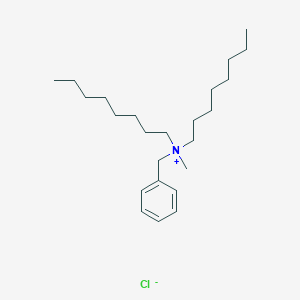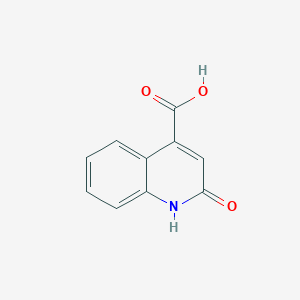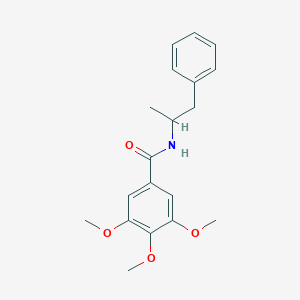
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three methoxy groups attached to the benzene ring and an N-(alpha-methylphenethyl) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and alpha-methylphenethylamine.
Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This is followed by the addition of alpha-methylphenethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxy-N-(alpha-methylphenethyl)amine.
Substitution: Formation of derivatives with substituted functional groups in place of the methoxy groups.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the N-(alpha-methylphenethyl) substituent, resulting in different chemical and biological properties.
3,4,5-Trimethoxy-N-(phenethyl)-benzamide: Similar structure but without the alpha-methyl group, leading to variations in activity and reactivity.
3,4,5-Trimethoxy-N-(alpha-methylbenzyl)-benzamide: Contains a benzyl group instead of a phenethyl group, affecting its overall properties.
Uniqueness
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide is unique due to the presence of both the trimethoxybenzamide core and the N-(alpha-methylphenethyl) substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
18341-14-5 |
|---|---|
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C19H23NO4/c1-13(10-14-8-6-5-7-9-14)20-19(21)15-11-16(22-2)18(24-4)17(12-15)23-3/h5-9,11-13H,10H2,1-4H3,(H,20,21) |
Clé InChI |
IZVWGCYQLXQLMK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Synonymes |
3,4,5-Trimethoxy-N-(α-methylphenethyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



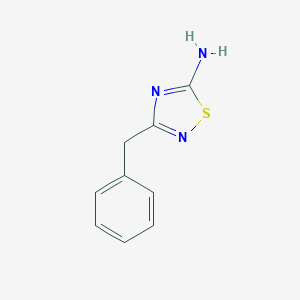
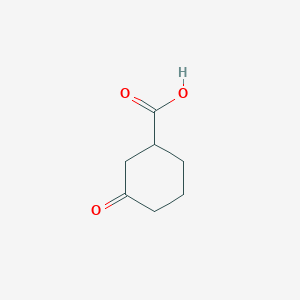
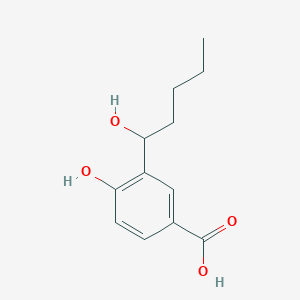

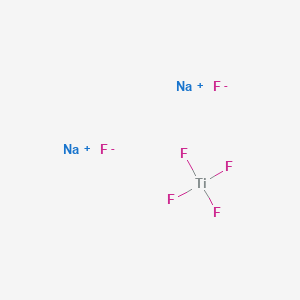


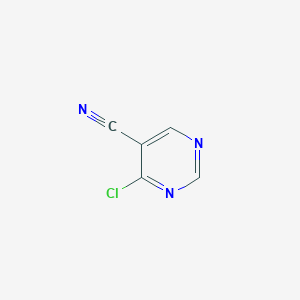
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
![2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B106737.png)
